molecular formula C15H11BrClN5OS2 B12190512 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide

5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide

Cat. No.: B12190512
M. Wt: 456.8 g/mol
InChI Key: MNIPMEWKZUBFNZ-UHFFFAOYSA-N
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Description

5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction, where the intermediate reacts with a suitable reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the pyrimidine ring, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are studied. It may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the thiadiazole and pyrimidine rings, makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C15H11BrClN5OS2

Molecular Weight

456.8 g/mol

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23)

InChI Key

MNIPMEWKZUBFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl

Origin of Product

United States

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